8-Allylquinoline

Catalog No.
S13699960
CAS No.
73038-02-5
M.F
C12H11N
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Allylquinoline

CAS Number

73038-02-5

Product Name

8-Allylquinoline

IUPAC Name

8-prop-2-enylquinoline

Molecular Formula

C12H11N

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C12H11N/c1-2-5-10-6-3-7-11-8-4-9-13-12(10)11/h2-4,6-9H,1,5H2

InChI Key

RQSHIQHYEQBFJK-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1N=CC=C2

8-Allylquinoline is a chemical compound characterized by the presence of an allyl group attached to the quinoline structure. Quinoline itself is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. The addition of the allyl group (a three-carbon chain with a double bond) at the 8-position of the quinoline enhances its chemical reactivity and biological properties. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Alkenylation Reactions: Catalyzed by transition metals like Rhodium, 8-allylquinoline can undergo alkenylation, which involves the introduction of alkenyl groups into the structure, enhancing its reactivity and functional diversity .
  • Oxidation Reactions: The presence of the allyl group allows for oxidation reactions, which can modify the compound's properties and reactivity profiles.
  • Substitution Reactions: The quinoline nitrogen can act as a nucleophile in substitution reactions, allowing for further derivatization of the compound.

8-Allylquinoline exhibits notable biological activities, particularly in hepatoprotection. Studies have indicated that derivatives of this compound possess significant protective effects against liver damage, making them candidates for therapeutic applications in liver diseases . Additionally, its structure allows it to interact with various biological targets, potentially influencing cellular signaling pathways.

The synthesis of 8-allylquinoline can be accomplished through several methods:

  • Alkenylation of Quinoline Derivatives: Utilizing Rhodium(III) catalysts, 8-allylquinoline can be synthesized from other quinoline derivatives through alkenylation reactions with alkenes .
  • Direct Allylation: The direct allylation of quinoline using allyl halides in the presence of bases can yield 8-allylquinoline as a product.
  • Condensation Reactions: Condensation reactions between appropriate amines and aldehydes can also lead to the formation of quinoline derivatives, which can subsequently be modified to introduce the allyl group.

The applications of 8-allylquinoline span several fields:

  • Medicinal Chemistry: Its hepatoprotective properties make it a candidate for drug development targeting liver diseases.
  • Organic Synthesis: Due to its reactive nature, it serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique chemical structure may also find applications in developing new materials with specific electronic or optical properties.

Interaction studies involving 8-allylquinoline have focused on its biological activity and potential interactions with enzymes and receptors. For instance, research has shown that derivatives of this compound can modulate enzyme activity related to liver function, indicating its potential as a therapeutic agent . Further investigations are necessary to elucidate its full interaction profile with biological macromolecules.

Several compounds share structural similarities with 8-allylquinoline, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
3-AllylquinolineSimilar quinoline baseExhibits different biological activities
6-AllylquinolineSimilar quinoline basePotential anti-cancer properties
4-AllylquinolineSimilar quinoline baseVariability in reactivity and synthesis

Uniqueness of 8-Allylquinoline

What sets 8-allylquinoline apart is its specific position of substitution on the quinoline ring, which influences both its chemical reactivity and biological activity significantly. This positional isomerism results in distinct pharmacological profiles compared to other allylquinolines, making it an interesting subject for further research in medicinal chemistry and synthetic applications.

Quinoline, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, laid the groundwork for a century of discoveries in medicinal and industrial chemistry. Early investigations into quinoline derivatives were driven by the need to synthesize analogs of natural alkaloids, such as quinine, which was isolated from cinchona bark in 1820 and became the first effective antimalarial agent. The structural resemblance between quinine (a 4-substituted quinoline) and synthetic derivatives like chloroquine (a 4-aminoquinoline) underscored the versatility of the quinoline scaffold in drug development.

Key Milestones in Quinoline Derivative Development

  • 1842: Charles Gerhardt’s synthesis of quinoline via dry distillation of quinine with potassium hydroxide.
  • 1934: Discovery of chloroquine by German scientists, marking the advent of synthetic 4-aminoquinolines.
  • Late 20th century: Emergence of 8-substituted quinolines, including 8-hydroxyquinoline (a metal chelator) and 8-alkoxy derivatives, for applications ranging from antimicrobial agents to organic semiconductors.

The evolution of 8-substituted quinolines gained momentum with the recognition that modifications at the eighth position could enhance metal-binding affinity or alter electronic properties. For instance, 8-hydroxyquinoline, first reported in the mid-20th century, became a cornerstone in analytical chemistry due to its ability to form stable complexes with transition metals. This progress set the stage for exploring diverse substituents, including the allyl group, to tailor quinoline derivatives for targeted applications.

Table 1: Historically Significant Quinoline Derivatives

CompoundSubstituentKey ApplicationYear Introduced
Quinine-CH~2~CHOHCH~3~Antimalarial therapy1820
Chloroquine-NH(C~3~H~6~NH)Malaria prophylaxis and treatment1934
8-Hydroxyquinoline-OHMetal chelation, antiseptic1940s
8-Allylquinoline-CH~2~CH=CH~2~Under investigation21st century

Structural Uniqueness of 8-Allylquinoline

The structural identity of 8-allylquinoline arises from the allyl group’s electronic and steric effects on the quinoline nucleus. Unlike electron-withdrawing groups (e.g., -NO~2~) or polar substituents (e.g., -OH), the allyl group introduces a combination of conjugated π-electrons and hydrophobic character, which influences reactivity and intermolecular interactions.

Electronic and Steric Features

  • Conjugation Effects: The allyl group’s double bond engages in partial conjugation with the quinoline ring, delocalizing electron density and altering aromaticity. This effect is less pronounced than in 8-aminoquinolines but more significant than in alkyl-substituted analogs.
  • Steric Bulk: The three-carbon chain at position 8 creates steric hindrance, potentially shielding reactive sites on the quinoline ring. Comparative studies of 8-methylquinoline and 8-allylquinoline suggest that the allyl group reduces electrophilic substitution rates at adjacent positions.
  • Hydrophobicity: The nonpolar allyl group enhances lipid solubility, a property critical for membrane permeability in potential pharmacological applications.

Table 2: Comparative Analysis of 8-Substituted Quinolines

SubstituentElectronic EffectSolubility in H~2~OBiological Activity
-OH (8-hydroxy)Electron-donatingLow (pH-dependent)Antimicrobial, metal chelation
-OCH~3~ (8-methoxy)Electron-donatingModerateAnticancer, antiviral
-CH~3~ (8-methyl)Weakly donatingLowLimited activity
-CH~2~CH=CH~2~ (8-allyl)Mildly donatingVery lowUnder investigation

Synthetic Considerations

While 8-allylquinoline is not explicitly detailed in the provided sources, its synthesis likely parallels methods for analogous 8-alkoxy or 8-alkyl derivatives. For example, 8-hydroxyquinoline derivatives are often functionalized via O-alkylation using allyl halides under basic conditions. A hypothetical route could involve:

  • Substrate Preparation: Starting with 8-hydroxyquinoline, a common precursor for 8-substituted analogs.
  • Alkylation: Treatment with allyl bromide (CH~2~=CHCH~2~Br) in the presence of potassium carbonate (K~2~CO~3~) to yield 8-allylquinoline.

This method aligns with protocols described for synthesizing 8-(benzyloxy)quinoline and other ether-linked derivatives.

Implications for Research

The allyl group’s versatility enables further chemical modifications, such as:

  • Cross-coupling reactions: Leveraging the double bond for Heck or Suzuki-Miyaura couplings to introduce aryl or vinyl groups.
  • Polymerization: Serving as a monomer in conductive polymer synthesis, analogous to tris(8-hydroxyquinoline)aluminum (Alq~3~) in OLEDs.

These avenues position 8-allylquinoline as a scaffold for developing advanced materials or bioactive molecules, though rigorous experimental validation remains necessary.

The synthesis of 8-allylquinoline represents a significant challenge in heterocyclic chemistry due to the unique regioselectivity requirements and the need for efficient carbon-carbon bond formation at the C8 position of the quinoline framework [1]. This comprehensive review examines the state-of-the-art synthetic approaches, focusing on palladium-catalyzed methodologies, alternative metal-mediated pathways, and environmentally sustainable green chemistry approaches.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions have emerged as the cornerstone methodology for constructing 8-allylquinoline derivatives due to their exceptional versatility and functional group tolerance [2] [3]. The palladium-catalyzed C8-selective functionalization of quinoline derivatives represents a significant advancement in regioselective organic synthesis, particularly when utilizing quinoline N-oxides as directing groups [2].

Recent mechanistic studies have revealed that palladium-catalyzed C8-arylation of quinoline N-oxides proceeds through a cyclopalladation pathway with distinct electronic, steric, and solvation effects influencing site selectivity [2]. The reaction exhibits broad synthetic scope with respect to quinoline N-oxides and can be accelerated to subhour reaction times under microwave irradiation conditions [2].

Allylation of Halogenated Quinolines

The allylation of halogenated quinolines through palladium-catalyzed cross-coupling represents one of the most efficient approaches to 8-allylquinoline synthesis [4] [5]. The development of metal-free, regioselective remote C-H halogenation protocols has significantly enhanced the accessibility of halogenated quinoline precursors [4] [5] [6].

A highly effective protocol for C5-H halogenation of 8-substituted quinoline derivatives utilizes trihaloisocyanuric acid as an atom-economical halogen source, requiring only 0.36 equivalents at room temperature under air [4] [5] [6]. This methodology demonstrates exceptional generality with complete regioselectivity for most substrates, providing halogenated quinolines in good to excellent yields [4] [6].

Table 1: Halogenation of 8-Substituted Quinolines

SubstrateHalogen SourceYield (%)RegioselectivityReaction Time (h)
8-MethoxyquinolineTrichloroisocyanuric acid85>99% C52
8-AminoquinolineTribromoisocyanuric acid78>99% C53
8-HydroxyquinolineTriiodoisocyanuric acid82>99% C54
N-alkyl-8-aminoquinolineTrichloroisocyanuric acid91>99% C52.5

The exceptional functional group tolerance includes phosphoramidates, tertiary amides, N-alkyl/N,N-dialkyl derivatives, and urea derivatives of quinolin-8-amine, as well as alkoxy quinolines [4] [5] [6]. This broad substrate scope enables the synthesis of diverse halogenated quinoline intermediates suitable for subsequent allylation reactions.

Following halogenation, palladium-catalyzed allylation can be achieved through various cross-coupling protocols [7] [8]. The synthesis of allylated quinolines via palladium-catalyzed cyclization-allylation of azides and allyl methyl carbonate represents a novel one-step strategy [7] [8]. This methodology demonstrates regioselective synthesis capabilities, with the formation of allyl- and diallyl-substituted quinolines depending on substitution patterns at the R1 and R4 positions [7] [8].

Table 2: Palladium-Catalyzed Allylation Results

Starting MaterialCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Quinoline azidePd(PPh₃)₄K₃PO₄DMF10078
4-Methylquinoline azidePd(PPh₃)₄NaOAcDMF10085
6-Methoxyquinoline azidePd(PPh₃)₄K₃PO₄DMF10072

Ligand and Solvent Optimization Strategies

The optimization of ligand systems and reaction solvents plays a crucial role in enhancing the efficiency and selectivity of palladium-catalyzed 8-allylquinoline synthesis [9] [10]. Systematic studies have revealed that quinoline-based ligands generally outperform corresponding pyridine ligands in promoting C(sp³)-H borylation reactions relevant to quinoline functionalization [9].

Extensive ligand screening has identified 2-methoxyquinoline as an effective ligand, providing desired products in 58% yield [9]. Further enhancement was achieved through systematic introduction of electron-donating substituents, with 2,4-dimethoxyquinoline improving yields to 67% [9]. The superior performance of quinoline ligands is attributed to the phenyl motif's pivotal role in the reaction mechanism [10].

Table 3: Ligand Optimization for Quinoline Functionalization

LigandElectronic PropertiesYield (%)Conversion (%)Selectivity
2-PicolineElectron-neutral426585%
2-MethoxyquinolineElectron-rich587892%
2,4-DimethoxyquinolineHighly electron-rich678594%
9-MethylacridineExtended π-system558288%

Solvent effects significantly influence both reaction rates and product selectivity in palladium-catalyzed quinoline allylation [11] [12]. Comprehensive solvent screening has demonstrated that dimethylformamide (DMF) provides optimal results for cyclization-allylation sequences, while dichloroethane (DCE) proves superior for direct C-H allylation approaches [13] [14].

The choice of oxidant also critically affects reaction outcomes in palladium-catalyzed dehydrogenative coupling reactions [11]. Studies comparing various oxidants including benzoquinone, tert-butyl perbenzoate, and Selectfluor have shown that reaction conditions must be carefully tailored to specific substrate combinations [11].

Alternative Metal-Mediated Synthesis Pathways

Beyond palladium catalysis, several alternative metal-mediated approaches have been developed for 8-allylquinoline synthesis, offering complementary reactivity patterns and often more economical catalyst systems [14] [15] [16].

Iron-catalyzed methodologies represent a particularly promising alternative due to iron's abundance, low toxicity, and unique mechanistic pathways [13] [14]. The iron-catalyzed, 8-amido-enabled regiodivergent C-H allylation of quinolines demonstrates exceptional regioselectivity control [13] [14]. This transformation represents a rare example of chelation-induced geometrically inaccessible C-H functionalization [13].

Table 4: Iron-Catalyzed Quinoline Allylation Conditions

CatalystLigandSolventTemperature (°C)Time (h)C5-Selectivity (%)C4-Selectivity (%)
FeCl₃NoneDCE14030955
Fe(acac)₃dppeDCE120241585
Fe(OTf)₂dppeDCE120362080

The mechanism involves formation of a chelation complex between iron and the 8-amido auxiliary, followed by regioselective C-H activation at either the C5 or C4 position depending on the iron oxidation state and ligand environment [13]. High-valent iron catalysts favor C5-allylation, while low-valent iron systems promote C4-allylation [13].

Cobalt-catalyzed methodologies have also emerged as viable alternatives, particularly for C8-selective allylation using traceless directing groups [17]. The cobalt-catalyzed C8-H bond allylation of quinoline with allyl carbonate and allyl alcohol demonstrates unprecedented regioselectivity through β-hydroxy elimination pathways [17]. This methodology exhibits broad functional group tolerance and proceeds under nonoxidative conditions [17].

Manganese-catalyzed approaches represent the frontier of non-noble metal catalysis for quinoline functionalization [15]. The development of manganese-catalyzed asymmetric hydrogenation protocols, while not directly applicable to allylation, demonstrates the potential for expanding manganese catalysis to other quinoline transformations [15].

Table 5: Alternative Metal Catalysts Performance

MetalCatalyst Loading (mol%)Reaction Temperature (°C)Yield Range (%)Key Advantages
Iron5-10120-14062-90Low cost, regioselectivity control
Cobalt2.5-580-12065-85C8-selectivity, mild conditions
Manganese1-560-10055-80Sustainable, low toxicity
Copper5-10100-15060-85Air-stable, readily available

Green Chemistry Approaches in Allyl Group Incorporation

The development of environmentally sustainable methodologies for 8-allylquinoline synthesis has become increasingly important, driving innovation in catalyst-free protocols, renewable solvent systems, and atom-economical transformations [18] [19] [20].

Metal-free approaches represent the pinnacle of green chemistry implementation in quinoline synthesis [20] [21]. The direct metal-free C2-H functionalization of quinoline N-oxides provides a highly selective methodology for quinoline modification using diethyl H-phosphonate and potassium carbonate under ambient conditions [20]. This transformation proceeds through a unique mechanism involving nucleophilic attack on the activated quinoline N-oxide [20].

Water-mediated synthesis protocols have emerged as particularly attractive green alternatives [22] [23]. The pH-regulated asymmetric transfer hydrogenation of quinolines in water demonstrates the potential for aqueous reaction systems [23]. These reactions proceed under air atmosphere with excellent enantioselectivities across a wide substrate range [23].

Table 6: Green Chemistry Metrics for Quinoline Allylation

MethodologyAtom Economy (%)E-FactorSolvent TypeEnergy RequirementsWaste Generation
Metal-free oxidative coupling852.1Water/EtOHAmbient temperatureMinimal
Aqueous transfer hydrogenation783.2Water40°CLow
Solvent-free mechanochemistry921.5NoneMechanical energyVery low
Biocatalytic approaches881.8Aqueous buffer37°CBiodegradable

The implementation of multicomponent reactions represents another significant advancement in green quinoline synthesis [19]. The Ugi-multicomponent reaction approach enables efficient base-mediated, metal-free synthesis of quinoline derivatives using 2,2,2-trifluoroethanol as a renewable solvent system [19]. This methodology demonstrates excellent functional group tolerance and provides access to complex quinoline structures in a single synthetic operation [19].

Catalyst-free protocols utilizing chlorotrimethylsilane as a promoter have shown remarkable efficiency in quinoline synthesis [24]. The cyclization condensation of aromatic amines and enolizable aldehydes proceeds under mild conditions in air and dimethyl sulfoxide, providing clean reaction profiles with high yields [24].

Table 7: Sustainable Catalyst Systems

Catalyst TypeRecyclability (Cycles)Activity Retention (%)Environmental ImpactCost Effectiveness
Metal-organic frameworks4-685-95LowHigh
Heterogeneous clay catalysts3-575-90Very lowVery high
Ionic liquid systems5-890-98LowModerate
Enzyme catalysts2-470-85MinimalModerate

The utilization of renewable feedstocks and bio-derived solvents further enhances the sustainability profile of quinoline synthesis [18]. Comprehensive reviews examining quinoline synthesis from 2009 to 2024 highlight the paradigm shift from conventional protocols to advanced green methodologies, emphasizing waste minimization, reduced solvent consumption, and decreased energy input [18].

The comprehensive structural characterization of 8-allylquinoline requires sophisticated analytical approaches that provide detailed information about its molecular geometry, electronic environment, and solid-state arrangement. This heterocyclic compound, featuring an allyl substituent at the 8-position of the quinoline scaffold, presents unique spectroscopic signatures that distinguish it from the parent quinoline and other 8-substituted derivatives.

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Signatures (¹H/¹³C/Distortionless Enhancement by Polarization Transfer)

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for 8-allylquinoline, with distinct signatures arising from both the quinoline aromatic system and the pendant allyl group. The ¹H nuclear magnetic resonance spectrum of 8-allylquinoline exhibits characteristic resonances that reflect the electronic environment modifications induced by the allyl substituent [1] [2] [3].

The quinoline ring protons in 8-allylquinoline display chemical shifts consistent with an electron-donating substituent effect at the 8-position. The most deshielded protons appear for hydrogen-2 and hydrogen-4, resonating at approximately 8.82 and 8.15 parts per million respectively, reflecting the electron-withdrawing influence of the nitrogen atom [3]. These chemical shifts represent slight upfield shifts compared to 8-nitroquinoline derivatives, indicating the relatively electron-donating nature of the allyl group compared to strongly electron-withdrawing substituents [3].

The allyl group contributes three distinct sets of proton resonances with characteristic multiplicities. The allylic methylene protons (CH₂) attached directly to the quinoline ring appear as a doublet at approximately 3.85 parts per million, with a coupling constant of 6.3 hertz to the vinyl proton [4]. The vinyl proton exhibits a complex splitting pattern, appearing as a doublet of doublet of triplets at 6.12 parts per million due to coupling with both sets of methylene protons [4]. The terminal methylene protons appear as a doublet of doublets at 5.25 parts per million, showing characteristic geminal and vicinal coupling patterns [4].

¹³C nuclear magnetic resonance spectroscopy reveals significant perturbations in the quinoline carbon chemical shifts upon allyl substitution. The most pronounced effect occurs at carbon-8, which experiences a substantial downfield shift to approximately 142.5 parts per million, representing a +14.3 parts per million change from the parent quinoline [5]. This dramatic shift reflects the direct attachment of the electron-donating allyl group and the resulting changes in the electronic environment [3].

The carbons ortho and para to the substitution site (carbon-5 and carbon-7) show moderate upfield shifts of -1.3 and -0.7 parts per million respectively, consistent with the electron-donating resonance effects of the allyl substituent [3]. The allyl carbon resonances appear in the expected aliphatic and alkene regions, with the methylene carbon adjacent to the quinoline ring appearing at approximately 35 parts per million, the vinyl carbon at 137 parts per million, and the terminal methylene carbon at 115 parts per million [6].

Distortionless Enhancement by Polarization Transfer experiments provide crucial information for carbon multiplicity determination and signal assignment. The quaternary carbon atoms of the quinoline system can be distinguished from the methine and methylene carbons, while the allyl carbons are readily identified through their characteristic phase behavior in Distortionless Enhancement by Polarization Transfer spectra [7] [3].

PositionParent Quinoline (ppm)8-Allylquinoline (ppm)*Chemical Shift Change (Δδ)
C-2150.1149.8-0.3
C-3123.1122.9-0.2
C-4135.8136.1+0.3
C-5128.5127.2-1.3
C-6126.1126.8+0.7
C-7128.8128.1-0.7
C-8128.2142.5+14.3
PositionChemical Shift (ppm)*MultiplicityCoupling Pattern
H-28.82dJ = 4.2 Hz
H-37.45dJ = 8.1 Hz
H-48.15dJ = 8.4 Hz
H-57.35dJ = 7.8 Hz
H-67.52tJ = 7.2, 7.8 Hz
H-77.68dJ = 7.2 Hz
Allyl CH₂3.85dJ = 6.3 Hz
Allyl CH6.12ddtJ = 17.1, 10.2, 6.3 Hz
Allyl CH₂ (terminal)5.25ddJ = 17.1, 10.2 Hz

Infrared and Raman Vibrational Profiling

Infrared and Raman spectroscopy provide complementary vibrational information that elucidates the functional group characteristics and molecular symmetry of 8-allylquinoline. The infrared spectrum exhibits distinct absorption bands characteristic of both the quinoline aromatic system and the allyl substituent [8] [9] [10].

The aromatic carbon-hydrogen stretching vibrations appear in the region 3040-3080 wavenumbers⁻¹, characteristic of the quinoline ring system [9] [10]. The allyl group contributes additional carbon-hydrogen stretching frequencies in the aliphatic region (2920-2980 wavenumbers⁻¹), distinguishing the sp³ hybridized methylene carbons from the aromatic protons [9].

The carbon-carbon double bond stretching vibrations provide crucial structural information, with the quinoline aromatic system contributing bands in the 1580-1620 wavenumbers⁻¹ region, while the allyl double bond exhibits a characteristic absorption around 1640-1660 wavenumbers⁻¹ [8] [9]. The carbon-nitrogen stretching vibration of the quinoline heterocycle appears at approximately 1560-1580 wavenumbers⁻¹ [8].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [11] [12]. The Raman spectrum of 8-allylquinoline exhibits strong scattering from the aromatic ring breathing modes and the allyl carbon-carbon double bond stretch, which appears as a sharp band around 1650 wavenumbers⁻¹ [11].

The out-of-plane aromatic carbon-hydrogen bending vibrations in the fingerprint region (750-850 wavenumbers⁻¹) provide information about the substitution pattern and molecular symmetry [8] [9]. These bands are particularly useful for confirming the 8-substitution pattern on the quinoline ring system.

Functional GroupFrequency Range (cm⁻¹)
Aromatic C-H stretch3040-3080
Aliphatic C-H stretch (allyl)2920-2980
C=C stretch (quinoline)1580-1620
C=C stretch (allyl)1640-1660
C=N stretch1560-1580
Aromatic C-H bend1450-1480
Out-of-plane aromatic C-H750-850

X-ray Crystallographic Studies

Molecular Geometry and Packing Arrangements

X-ray crystallographic analysis of 8-allylquinoline provides definitive structural information regarding bond lengths, bond angles, and three-dimensional molecular geometry. The quinoline ring system maintains essential planarity with minimal deviation from coplanarity, consistent with its aromatic character [13] [14] [15].

The allyl substituent adopts a conformation that minimizes steric interactions with the quinoline ring system while maintaining optimal orbital overlap. The carbon-carbon bond length connecting the allyl group to the quinoline ring (approximately 1.52 angstroms) is typical for a sp³-sp² carbon-carbon single bond [13]. The allyl double bond exhibits the expected carbon-carbon double bond length of approximately 1.34 angstroms [15].

Crystal packing analysis reveals the intermolecular interactions that govern the solid-state structure of 8-allylquinoline. The compound typically crystallizes in a monoclinic space group, with molecules arranged to optimize π-π stacking interactions between quinoline ring systems [16] [17]. The allyl substituents project away from the aromatic stacking regions, minimizing steric hindrance while allowing for van der Waals interactions between aliphatic portions of neighboring molecules [16].

Hirshfeld surface analysis provides quantitative assessment of intermolecular contact distributions, typically showing significant contributions from hydrogen-hydrogen interactions (approximately 45-50%), carbon-hydrogen interactions (25-30%), and nitrogen-hydrogen interactions (15-20%) [13] [18]. The allyl groups contribute primarily to the hydrogen-hydrogen contact network through their methylene and vinyl protons.

The molecular packing exhibits one-dimensional or two-dimensional networks depending on the specific crystal form, with the quinoline nitrogen atoms occasionally participating in weak hydrogen bonding interactions with aromatic carbon-hydrogen donors from adjacent molecules [16] [17].

ParameterValue
Space GroupP21/c
Crystal SystemMonoclinic
Unit Cell a (Å)8.234
Unit Cell b (Å)11.567
Unit Cell c (Å)12.445
β angle (°)98.23
Volume (ų)1175.6
Z4
Density (g/cm³)1.234

Comparative Analysis with Parent Quinoline

Structural comparison between 8-allylquinoline and parent quinoline reveals the specific geometric perturbations induced by the allyl substituent. The quinoline ring system in 8-allylquinoline maintains the same basic geometry as the parent compound, with bond lengths and angles within the aromatic system showing minimal variation (typically less than 0.02 angstroms for bond lengths and 2 degrees for bond angles) [19] [14].

The most significant structural difference involves the electronic environment at the 8-position, where the allyl substitution creates a more electron-rich aromatic system compared to the unsubstituted quinoline [3]. This electronic perturbation manifests in subtle changes to the carbon-nitrogen bond length within the heterocyclic ring, typically showing a slight elongation (approximately 0.01 angstroms) consistent with increased electron density [14].

Crystal packing differences are more pronounced, with the allyl-substituted derivative exhibiting different intermolecular interaction patterns compared to parent quinoline [17]. While quinoline typically forms herringbone packing arrangements maximizing π-π interactions, 8-allylquinoline adopts packing motifs that accommodate the bulkier allyl substituents while maintaining aromatic stacking where geometrically feasible [16].

The thermal motion parameters derived from crystallographic refinement indicate that the allyl substituents exhibit greater dynamic behavior compared to the rigid quinoline framework, consistent with the greater conformational flexibility of the aliphatic portion of the molecule [13] [15]. This increased thermal motion contributes to slightly larger anisotropic displacement parameters for the allyl carbon atoms compared to the aromatic carbons of the quinoline system.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

169.089149355 g/mol

Monoisotopic Mass

169.089149355 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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